molecular formula C8H4ClF3O2 B7900643 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone

1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone

Cat. No.: B7900643
M. Wt: 224.56 g/mol
InChI Key: ZFCLJEBHVJDQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone is a chemical compound characterized by the presence of a chloro and hydroxy group on a phenyl ring, along with a trifluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone typically involves the reaction of 3-chloro-4-hydroxyacetophenone with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: 1-(3-Chloro-4-oxo-phenyl)-2,2,2-trifluoro-ethanone.

    Reduction: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanol.

    Substitution: 1-(3-Amino-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone.

Scientific Research Applications

1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone involves its interaction with molecular targets such as enzymes. The trifluoromethyl ketone group can form a stable complex with the active site of enzymes, inhibiting their activity. This inhibition can occur through the formation of a covalent bond or through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

  • 3-Chloro-4-hydroxyphenylacetic acid
  • 3-Chloro-4-hydroxyphenylacetamide
  • 3-Chloro-4-hydroxybenzeneethanol

Comparison: 1-(3-Chloro-4-hydroxy-phenyl)-2,2,2-trifluoro-ethanone is unique due to the presence of the trifluoromethyl ketone group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(3-chloro-4-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF3O2/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCLJEBHVJDQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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